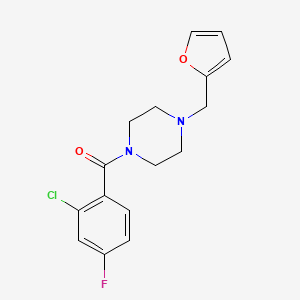
1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine, also known as CFMP, is a chemical compound that has attracted attention from the scientific community due to its potential applications in the field of medicinal chemistry. CFMP is a piperazine derivative that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine is not fully understood, but it has been proposed to act via multiple pathways. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been reported to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor properties. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been found to inhibit the growth of fungi by disrupting their cell membrane integrity. In addition, 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been shown to block the entry of hepatitis C virus into host cells, which may explain its antiviral activity.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been found to exhibit interesting biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of fungal growth, and inhibition of viral replication. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been reported to exhibit low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its ease of synthesis and high purity. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been found to exhibit good stability under various conditions, which makes it suitable for long-term storage. However, 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion
In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine is a piperazine derivative that has attracted attention from the scientific community due to its potential applications in the field of medicinal chemistry. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been synthesized using various methods and has been found to exhibit interesting pharmacological activities, including antitumor, antifungal, and antiviral properties. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been reported to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. The study of 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has several future directions, including its potential as a therapeutic agent, elucidation of its mechanism of action, and development of more efficient synthesis methods.
Synthesemethoden
1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using various methods, including the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-4-fluorobenzoic acid with N-(2-furylmethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods have been reported to yield 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine in good yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting pharmacological activities, including antitumor, antifungal, and antiviral properties. 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-(2-chloro-4-fluorobenzoyl)-4-(2-furylmethyl)piperazine has been found to have antifungal activity against Candida albicans and antiviral activity against hepatitis C virus.
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c17-15-10-12(18)3-4-14(15)16(21)20-7-5-19(6-8-20)11-13-2-1-9-22-13/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSULQQZCJGZTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

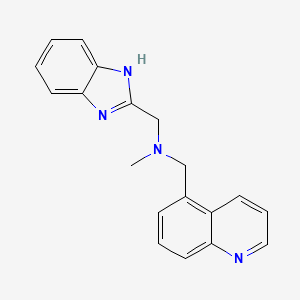
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5461242.png)
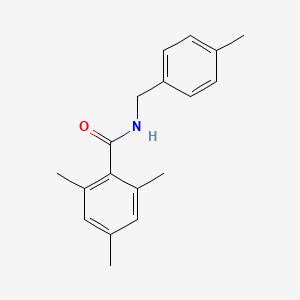
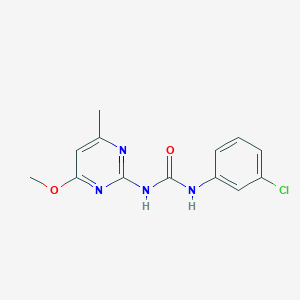
![2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide](/img/structure/B5461253.png)

![4-benzyl-5-[1-(2-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461268.png)
![1-allyl-4-[2-(3,4-dimethylphenoxy)butanoyl]piperazine](/img/structure/B5461275.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5461285.png)
![4-(methylthio)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5461310.png)
![6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461325.png)
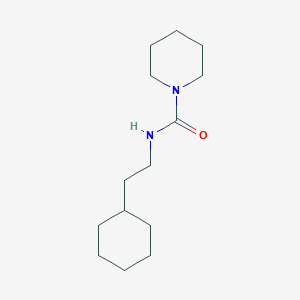
![4-chloro-N-({[3-(4-morpholinyl)propyl]amino}carbonyl)benzamide](/img/structure/B5461333.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461336.png)